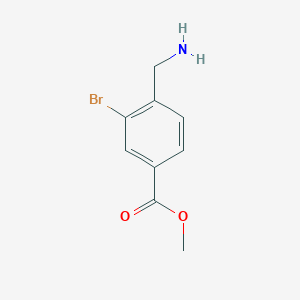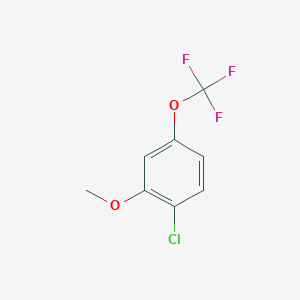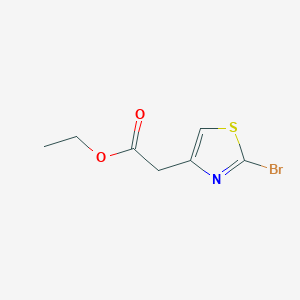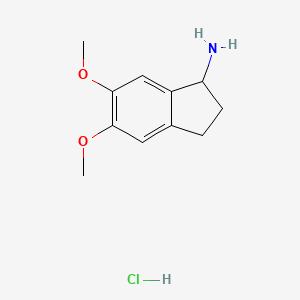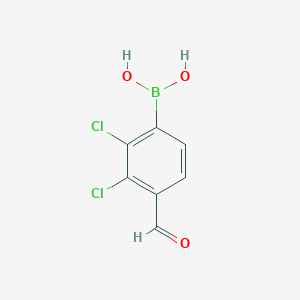
(2,3-Dichloro-4-formylphenyl)boronic acid
Descripción general
Descripción
(2,3-Dichloro-4-formylphenyl)boronic acid is a chemical compound with the CAS Number: 352535-89-8 and a molecular weight of 218.83 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for (2,3-Dichloro-4-formylphenyl)boronic acid is 1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H5BCl2O3 .Chemical Reactions Analysis
While specific chemical reactions involving (2,3-Dichloro-4-formylphenyl)boronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . This process is used to create carbon-carbon bonds and is particularly useful due to its mild reaction conditions and the stability of organoboron reagents .Physical And Chemical Properties Analysis
(2,3-Dichloro-4-formylphenyl)boronic acid is a solid at room temperature . It has a molecular weight of 218.83 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
“(2,3-Dichloro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is often used in the field of synthetic organic chemistry, particularly in the synthesis of more complex molecules .
- Organic Chemistry : Boronic acids are key reagents in the Suzuki coupling, a popular method for forming carbon-carbon bonds .
- Medicinal Chemistry : Boronic acids are used in the design of compounds with biological activity. For example, bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
- Materials Science : Boronic acids can be used in the creation of sensors, as they can bind to diols in a reversible manner. This property is exploited in the design of sensors for sugars, which are diols .
Materials Science : This compound could potentially be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . This involves preparing micro/nanostructures and chemical modification . Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
Materials Science : This compound could potentially be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . This involves preparing micro/nanostructures and chemical modification . Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
Safety And Hazards
(2,3-Dichloro-4-formylphenyl)boronic acid is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The compound may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .
Propiedades
IUPAC Name |
(2,3-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYHKZUDFPONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698156 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichloro-4-formylphenyl)boronic acid | |
CAS RN |
352535-89-8 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)




